molecular formula C34H53N3O3 B1624273 Dosergoside CAS No. 87178-42-5

Dosergoside

Cat. No.: B1624273
CAS No.: 87178-42-5
M. Wt: 551.8 g/mol
InChI Key: DIPBYRMTSXMCIM-JSXVGJAVSA-N
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Description

Dosergoside (CAS 87178-42-5) is a synthetic anti-inflammatory compound with the molecular formula C₃₄H₅₃N₃O₃ and a molecular weight of 551.8029 g/mol . Its InChI code (InChI=1/C34H53N3O3/...) reflects a complex stereochemistry, including multiple chiral centers and a conjugated backbone . Key physicochemical properties include a density of 1.095 g/cm³, boiling point of 771.2°C, and low vapor pressure (0 mmHg at 25°C), suggesting stability under standard conditions . This compound’s mechanism of action involves modulation of inflammatory pathways, though specific targets remain under investigation.

Properties

CAS No.

87178-42-5

Molecular Formula

C34H53N3O3

Molecular Weight

551.8 g/mol

IUPAC Name

(6aR,9R,10aR)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C34H53N3O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-32(39)30(24-38)36-34(40)26-20-28-27-17-16-18-29-33(27)25(22-35-29)21-31(28)37(2)23-26/h15-19,22,26,28,30-32,35,38-39H,3-14,20-21,23-24H2,1-2H3,(H,36,40)/b19-15+/t26-,28-,30+,31-,32-/m1/s1

InChI Key

DIPBYRMTSXMCIM-JSXVGJAVSA-N

SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C)O

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

Property This compound Dotarizine Dothiepin Doxazosin
CAS Number 87178-42-5 84625-59-2 113-53-1 51953-95-8
Molecular Formula C₃₄H₅₃N₃O₃ C₂₉H₃₄N₂O₂ C₁₉H₂₁NS C₁₇H₁₄ClFN₂O₃
Molecular Weight 551.80 442.60 295.44 360.76
Indication Antiinflammatory Vasodilator Antidepressant Antihypertensive
Oral Bioavailability Not reported Not reported Yes (marked "Y") Yes (marked "Y")
Key Functional Groups Amide, hydroxyl Benzodiazepine core Tricyclic amine Quinazoline, piperazine

Sources :

Structural and Functional Insights

  • Dotarizine (C₂₉H₃₄N₂O₂) : Shares a benzodiazepine-like core with this compound but lacks the extended hydrocarbon chain. Its vasodilatory action likely stems from calcium channel blockade, contrasting with this compound’s anti-inflammatory targeting .
  • Dothiepin (C₁₉H₂₁NS): A tricyclic antidepressant with a sulfur atom replacing one carbon in the central ring. Despite partial structural overlap (aromatic systems), its mechanism (norepinephrine reuptake inhibition) diverges entirely from this compound .
  • Doxazosin (C₁₇H₁₄ClFN₂O₃) : A quinazoline derivative with α1-adrenergic receptor antagonism. Structural dissimilarity (smaller molecular weight, halogen substituents) correlates with its distinct antihypertensive use .

Research Implications and Gaps

  • Synthesis and Analysis : this compound’s synthesis pathway remains undisclosed in public literature. Comparative studies using techniques like HPLC-MS (as in ’s supplementary methods) could elucidate purity and stability profiles .
  • Target Identification : Structural analogs like Doxazosin have well-defined targets (e.g., α1-adrenergic receptors), whereas this compound’s targets require further exploration .
  • Clinical Overlaps: No studies directly compare this compound with NSAIDs or corticosteroids, limiting its therapeutic positioning.

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